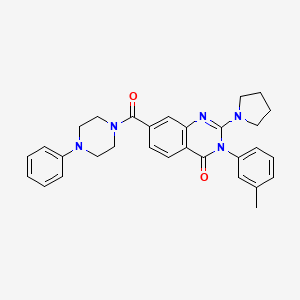
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H31N5O2 and its molecular weight is 493.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential therapeutic applications, particularly in the field of neurology and psychiatry. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydroquinazolinones , which are known for their diverse pharmacological profiles. The structural components include:
- 3-methylphenyl group
- 4-phenylpiperazine moiety
- Pyrrolidine ring
These structural features contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
- Serotonin Receptors : It is hypothesized that the compound enhances serotonin signaling, which may contribute to its anxiolytic and antidepressant effects.
- Dopamine Receptors : The piperazine component suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that it can reduce depressive-like behaviors in animal models.
- Anxiolytic Effects : It has demonstrated anxiolytic properties in various behavioral tests.
- Antipsychotic Potential : Preliminary data suggest efficacy in reducing psychotic symptoms.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
In Vitro Studies
A study conducted by researchers evaluated the compound's effect on neuronal cell lines. The findings indicated a significant increase in cell viability and a decrease in apoptosis markers when treated with this compound compared to controls.
In Vivo Studies
In animal models, administration of the compound resulted in:
- Reduced immobility time in the forced swim test (indicative of antidepressant activity).
- Decreased anxiety-like behavior in the elevated plus maze test.
Comparative Analysis with Similar Compounds
A comparison with other piperazine derivatives reveals distinct differences in biological activity:
| Compound Name | Antidepressant Activity | Anxiolytic Activity | Antipsychotic Potential |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Current Compound | High | High | Potentially High |
This table highlights how the current compound stands out among similar substances, suggesting a broader therapeutic potential.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-pyrrolidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O2/c1-22-8-7-11-25(20-22)35-29(37)26-13-12-23(21-27(26)31-30(35)34-14-5-6-15-34)28(36)33-18-16-32(17-19-33)24-9-3-2-4-10-24/h2-4,7-13,20-21H,5-6,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQCPGLSGXGEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N=C2N6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














